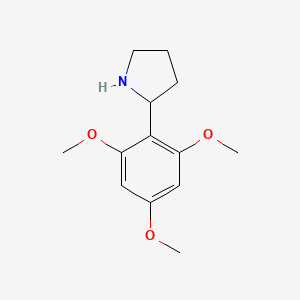

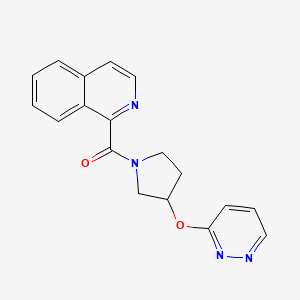

![molecular formula C13H19N3O B2380763 2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide CAS No. 347328-24-9](/img/structure/B2380763.png)

2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide” is a chemical compound . It is related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .

Synthesis Analysis

The synthesis of related compounds involves the combination of different pharmacophores in a pyrrole ring system . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Scientific Research Applications

Insecticide Development

The compound could potentially be used in the development of novel insecticides . It’s known that insect ryanodine receptor is a promising target for the development of new insecticides . A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized for this purpose .

Antibacterial Activity

The compound might have potential antibacterial activity . In a study, a new series of 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The compound could potentially inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in fatty acid synthesis and folate metabolism respectively, which are essential for bacterial growth .

Cell Growth Suppression

The compound has been found to suppress cell growth . This could potentially be used in cancer research, where suppression of cell growth is often a desired outcome .

Enhancement of Glucose Uptake Rate

The compound has been found to increase the cell-specific glucose uptake rate . This could potentially be used in diabetes research, where enhancing glucose uptake is often a therapeutic goal .

Increase in Intracellular Adenosine Triphosphate

The compound has been found to increase the amount of intracellular adenosine triphosphate during monoclonal antibody production . This could potentially enhance the efficiency of monoclonal antibody production, which is used in various therapeutic applications .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and survival.

Mode of Action

It’s suggested that similar compounds interact with their targets (dhfr and enoyl acp reductase enzymes) throughbinding interactions . This interaction could potentially inhibit the activity of these enzymes, leading to disruption of the associated biochemical pathways.

Biochemical Pathways

The compound may affect the folic acid pathway and fatty acid synthesis due to its potential inhibitory action on DHFR and enoyl ACP reductase enzymes . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, as these pathways are vital for the synthesis of nucleotides and fatty acids, which are essential components of cells.

Result of Action

The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have potential applications in regulating cell growth and energy production.

properties

IUPAC Name |

2-cyano-N-[4-(2,5-dimethylpyrrol-1-yl)butyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-5-6-12(2)16(11)10-4-3-9-15-13(17)7-8-14/h5-6H,3-4,7,9-10H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJJJEARGDPUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCCNC(=O)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)